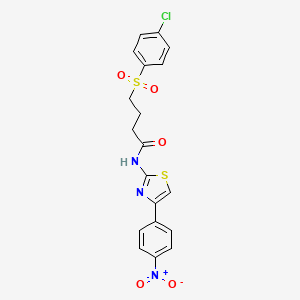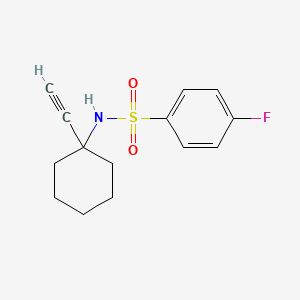![molecular formula C16H16N4O5S3 B2704548 methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034381-95-6](/img/structure/B2704548.png)
methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that stands out due to its intricate structure, which involves a fusion of a thiophene ring with other heterocyclic systems. This compound's unique arrangement of functional groups imparts distinctive chemical and physical properties, making it relevant in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate involves multi-step processes, often beginning with the formation of the thiophene ring followed by the introduction of other substituents. Typical steps include:
Formation of the Thiophene Ring: : The synthesis usually starts with the construction of the thiophene ring through reactions such as the Paal-Knorr synthesis.
Introduction of the Triazinyl Group: : This involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases.
Attachment of the Piperidinyl Group: : This step may require nucleophilic substitution or other coupling reactions.
Sulfone Formation: : This is achieved through oxidation reactions, often using reagents like sulfur dioxide or sulfonyl chlorides.
Methyl Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to achieve high yields and purity.
化学反应分析
Types of Reactions
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions including:
Oxidation: : The compound can be oxidized at different points, especially at the thiophene ring or the sulfone group, using reagents like hydrogen peroxide or permanganates.
Reduction: : Reduction reactions might involve the hydrogenation of specific double bonds or reduction of the triazinyl ring using agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfone and ester groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halogens, acids, bases, and organic solvents.
Major Products
Oxidation: : Oxidized derivatives at the thiophene or triazinyl rings.
Reduction: : Reduced forms of the triazinyl group.
Substitution: : Substituted thiophene or piperidinyl derivatives.
科学研究应用
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate finds applications across various domains:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure, which can interact with specific biological targets.
Medicine: : Explored for its pharmacological properties, potentially offering new therapeutic avenues for certain diseases.
Industry: : Utilized in the development of advanced materials, including polymers and catalysts, owing to its stability and functional versatility.
作用机制
Molecular Targets and Pathways
The exact mechanism by which methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects depends on its application. In biological contexts, it may:
Interact with Enzymes: : Inhibiting or activating specific enzymes through binding interactions.
Modulate Signaling Pathways: : Affecting pathways such as signal transduction or gene expression by binding to receptors or transcription factors.
相似化合物的比较
Comparison with Other Similar Compounds
Comparing methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate with similar compounds can highlight its unique properties:
Similar Compounds
Methyl 2-(4-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-3-carboxylate.
Ethyl 3-((4-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.
Unique Properties
Structural Uniqueness: : The specific arrangement of the triazinyl and piperidinyl groups.
Reactivity: : Distinct reactivity patterns due to the positioning of functional groups.
Applications: : Wider range of applications due to its specific binding interactions in biological systems.
This compound stands out not just for its complex structure, but also for its broad utility across scientific research and industrial applications. Its intricate synthesis, varied chemical reactions, and unique properties compared to similar compounds make it a subject of great interest.
属性
IUPAC Name |
methyl 3-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S3/c1-25-16(22)14-12(5-9-27-14)28(23,24)19-6-2-10(3-7-19)20-15(21)13-11(17-18-20)4-8-26-13/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWRJOOTCXFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)
![N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2704466.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)
![N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)

![(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)
![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)
![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2704487.png)
